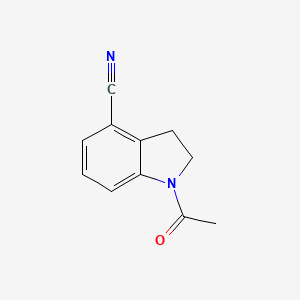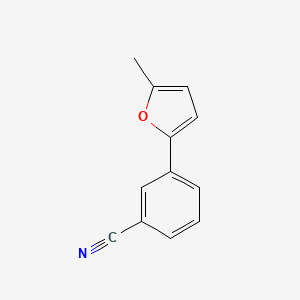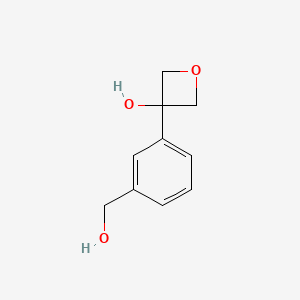
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound features a pyrimidine ring substituted with a methyl group, an oxetane ring, and an amine group. The presence of the oxetane ring is particularly notable due to its unique reactivity and stability, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method includes the cyclization of an appropriate precursor through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or oxetane rings .
Aplicaciones Científicas De Investigación
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-4-(oxetan-3-yloxy)pyrimidin-2-amine
- N-Methyl-4-(oxetan-3-yloxy)pyrimidin-6-amine
- N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-ol
Uniqueness
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is unique due to the specific positioning of the oxetane ring and the amine group on the pyrimidine ring. This configuration imparts distinct reactivity and stability, making it particularly valuable in synthetic chemistry and medicinal applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
N-methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O2/c1-9-7-2-10-5-11-8(7)13-6-3-12-4-6/h2,5-6,9H,3-4H2,1H3 |
Clave InChI |
XEGWMMRGEOJOPW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=CN=C1OC2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)



![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)





